[3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride
Description
Structural Foundations of Isoquinoline Derivatives
The structural foundation of [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride rests upon the fundamental isoquinoline framework, which constitutes a benzopyridine heterocyclic system formed through the fusion of a benzene ring with a pyridine ring. Isoquinoline derivatives represent a class of aromatic heterocyclic organic compounds where the nitrogen atom occupies a specific position within the fused ring system, creating a structural isomer relationship with quinoline compounds. The basic isoquinoline structure exhibits characteristic aromatic properties due to the delocalized electron system spanning both the benzene and pyridine components of the molecule. Research has demonstrated that isoquinoline functions as a weak base with a pKa value of 5.14, which influences its protonation behavior and salt formation capabilities. The electron density distribution within the isoquinoline system is significantly affected by the electron-withdrawing effect of the nitrogen atom, which creates regions of varying nucleophilicity and electrophilicity across the molecular framework.
The specific compound [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride incorporates several critical structural modifications to the basic isoquinoline core that fundamentally alter its chemical properties and potential applications. The presence of methoxy groups at the 6 and 7 positions introduces electron-donating substituents that increase the electron density of the aromatic system, thereby enhancing its nucleophilic character. These methoxy substituents also provide sites for potential hydrogen bonding interactions and influence the overall polarity of the molecule. The propylamine side chain attached at the 1-position of the isoquinoline ring creates an additional basic center within the molecule, significantly expanding its potential for ionic interactions and biological activity. The hydrochloride salt formation represents a common pharmaceutical practice for improving the water solubility and stability of amine-containing compounds, facilitating their handling and potential therapeutic applications.
The three-dimensional structure of [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride exhibits specific conformational preferences that arise from the interplay between the rigid aromatic core and the flexible propylamine chain. The isoquinoline ring system maintains planarity due to its aromatic character, while the propyl chain can adopt various conformations depending on intramolecular and intermolecular interactions. The methoxy groups at positions 6 and 7 are typically oriented in the plane of the aromatic ring, contributing to the overall molecular dipole moment and influencing crystal packing arrangements in the solid state. Understanding these structural features proves essential for predicting the compound's reactivity patterns, intermolecular interactions, and potential biological activities.
Historical Context of 6,7-Dimethoxyisoquinoline Compounds
The historical development of 6,7-dimethoxyisoquinoline compounds traces back to early investigations of isoquinoline chemistry and the isolation of naturally occurring alkaloids containing similar structural motifs. Historical records indicate that the first isolation of isoquinoline itself occurred in 1885 when Hoogewerf and van Dorp successfully extracted the compound from coal tar through fractional crystallization of the acid sulfate. This pioneering work established the foundation for subsequent investigations into isoquinoline derivatives and their synthetic modifications. The development of more efficient isolation methods continued in 1914 when Weissgerber developed an improved extraction route that exploited the basic properties of isoquinoline compared to quinoline. These early methodological advances created the technical foundation necessary for the systematic investigation of substituted isoquinoline compounds.
The specific interest in 6,7-dimethoxyisoquinoline derivatives emerged from studies of naturally occurring alkaloids that contained similar substitution patterns, particularly those derived from the aromatic amino acid tyrosine. Research in the mid-20th century demonstrated that many biologically active alkaloids, including papaverine and related compounds, incorporated the 6,7-dimethoxy substitution pattern as a key structural feature. The recognition that this specific substitution pattern contributed to biological activity stimulated intensive synthetic efforts to prepare both the parent 6,7-dimethoxyisoquinoline and its various derivatives. Historical synthetic approaches included methods such as the Pomeranz-Fritsch reaction, which provided efficient pathways for constructing the isoquinoline ring system with desired substitution patterns.
The development of synthetic methodologies for preparing 6,7-dimethoxyisoquinoline compounds has evolved significantly over the decades, with modern approaches incorporating advanced catalytic methods and one-pot synthetic strategies. Patent literature from recent years demonstrates continued innovation in synthetic approaches, with methods achieving high yields and purities suitable for pharmaceutical applications. For example, recent patent filings describe one-pot synthetic methods for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with yields exceeding 75 percent and purities greater than 99 percent. These synthetic advances reflect the ongoing commercial and research interest in 6,7-dimethoxyisoquinoline derivatives as valuable intermediates and target compounds.
The historical context of [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride specifically reflects more recent developments in isoquinoline chemistry focused on incorporating functional side chains and optimizing physicochemical properties. The compound represents part of a broader historical trend toward designing isoquinoline derivatives with enhanced solubility, stability, and potential biological activity through strategic structural modifications. Contemporary research continues to build upon this historical foundation, exploring new synthetic routes and applications for compounds within this structural class.
Position Within Heterocyclic Nitrogen-Containing Compounds
The classification of [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride within the broader category of heterocyclic nitrogen-containing compounds reveals its position as a member of the benzopyridine subfamily, which represents one of the most significant classes of biologically active heterocycles. Statistical analysis of pharmaceutical compounds indicates that more than 85 percent of all biologically active compounds are heterocycles or comprise heterocyclic components, with nitrogen heterocycles serving as the most frequently encountered backbone structures. This prevalence emphasizes the fundamental importance of nitrogen-containing heterocycles in modern drug design and discovery processes. The Food and Drug Administration databases reveal that approximately 60 percent of unique small-molecule drugs comprise nitrogen-based heterocycles, demonstrating the structural significance of these compounds in pharmaceutical applications.
Within the systematic classification of heterocyclic compounds, [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride falls under the Chemical Patent Cooperation classification system as a compound containing condensed ring systems with nitrogen as a ring heteroatom. The isoquinoline core places this compound within the category of bicyclic heterocycles where the nitrogen atom participates in the aromatic electron system of one ring while the benzene ring provides additional aromaticity. This structural arrangement creates unique electronic properties that distinguish isoquinoline derivatives from other nitrogen heterocycles such as pyridines, quinolines, or pyrimidines. The compound's additional amine functionality introduces a second nitrogen center, creating a bifunctional molecule that can participate in multiple types of chemical interactions.
The position of this compound within the isoquinoline alkaloid family connects it to a vast array of naturally occurring and synthetic compounds that share structural similarities but exhibit diverse biological activities. Isoquinoline alkaloids represent one of the largest groups of plant-derived natural products, with over 2,500 known structures that span various substitution patterns and functional group combinations. The 6,7-dimethoxy substitution pattern found in [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride aligns with common structural motifs found in numerous bioactive alkaloids, suggesting potential relationships between structure and biological activity. This structural relationship places the compound within a well-established framework for understanding structure-activity relationships in isoquinoline chemistry.
The classification system also recognizes the compound's position as a synthetic derivative rather than a naturally occurring alkaloid, reflecting the modern emphasis on designed molecules that incorporate favorable structural features from natural products while introducing modifications to optimize specific properties. This approach represents a contemporary strategy in medicinal chemistry where natural product scaffolds serve as inspiration for synthetic modifications aimed at improving pharmacological profiles, synthetic accessibility, or physicochemical properties. The propylamine side chain and hydrochloride salt formation exemplify such modifications designed to enhance solubility and potential biological interactions.
Significance in Isoquinoline Chemistry Research
The significance of [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride in contemporary isoquinoline chemistry research stems from its representation of several important trends and methodological advances in the field. Current research emphasizes the development of diversely functionalized isoquinoline derivatives that can serve as versatile building blocks for further synthetic elaboration or as target molecules with specific biological activities. This compound exemplifies the modern approach to isoquinoline chemistry that focuses on introducing functional diversity while maintaining the favorable properties associated with the isoquinoline core structure. The presence of both methoxy substituents and an amine side chain creates multiple sites for potential chemical modification and biological interaction, making it a valuable research target.
Recent advances in isoquinoline synthesis methodologies have emphasized the development of efficient, environmentally friendly synthetic approaches that can access complex substitution patterns with high selectivity and yield. The synthesis of compounds like [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride represents challenges that drive methodological innovation in areas such as transition metal catalysis, organocatalysis, and electrochemical synthesis. Research groups worldwide continue to develop new synthetic strategies for constructing isoquinoline derivatives with specific substitution patterns, contributing to a rapidly expanding toolkit of synthetic methods. These methodological advances not only facilitate the preparation of target compounds but also enable the exploration of new chemical space within isoquinoline chemistry.
The compound's significance extends to its potential applications in fragment-based drug design, where isoquinoline derivatives serve as privileged scaffolds for developing new therapeutic agents. Fragment-based approaches utilize the isoquinoline core as a starting point for systematic structural modifications aimed at optimizing biological activity against specific targets. The 6,7-dimethoxy substitution pattern and propylamine side chain present in this compound provide a sophisticated starting point for such optimization efforts, offering multiple sites for chemical modification while maintaining the fundamental isoquinoline framework. This approach has proven successful in developing various classes of bioactive compounds, including anti-inflammatory agents and enzyme inhibitors.
Research into isoquinoline derivatives also contributes to fundamental understanding of structure-activity relationships in nitrogen heterocyclic chemistry. Studies of compounds like [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride provide valuable data on how specific structural modifications influence physicochemical properties, biological activity, and synthetic accessibility. This information proves crucial for guiding future synthetic efforts and drug discovery programs. The compound serves as a model system for investigating the effects of methoxy substitution patterns, amine chain length and position, and salt formation on overall molecular properties. Such studies contribute to the broader knowledge base that informs rational drug design approaches in isoquinoline chemistry.
Properties
IUPAC Name |
3-(6,7-dimethoxyisoquinolin-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-17-13-8-10-5-7-16-12(4-3-6-15)11(10)9-14(13)18-2;/h5,7-9H,3-4,6,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZJIIVGGDRJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CCCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
According to a recent patent, a streamlined one-pot method has been developed that involves:
- Starting materials: 3,4-dimethoxyphenethylamine and a formylation reagent (preferably ethyl formate).
- Reaction steps:
- Refluxing these in a suitable solvent (e.g., N-methylpyrrolidone) to form an intermediate.
- Reaction with oxalyl chloride in dichloromethane to generate an acyl chloride intermediate.
- Catalytic ring closure using phosphotungstic acid.
- Addition of an alcohol solvent (e.g., methanol) to remove oxalic acid byproducts.
- Crystallization, filtration, and drying yield the target compound with purity exceeding 99% and yields over 75%.
Method 2: Classical Multi-Step Synthesis
Preparation of Intermediate Isoquinoline Derivatives:
- Coupling of 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline with phenylboronic acids via Suzuki coupling.
- Methylation of hydroxyl groups using methyl iodide.
- Subsequent formylation, imination, and cycloamidation to introduce the propylamine side chain.
-
- Nucleophilic substitution of the isoquinoline at the 1-position with appropriate amines to introduce the propylamine group.
- Conversion to the hydrochloride salt through treatment with hydrochloric acid in an appropriate solvent.
Reaction Data and Conditions
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Formation of intermediate | Ethyl formate + 3,4-dimethoxyphenethylamine | N-methylpyrrolidone | Reflux (~120°C) | 6 hours | High | Forms intermediate 1 solution |
| Acyl chloride formation | Oxalyl chloride | Dichloromethane | 10–20°C | 2 hours | - | Converts intermediate to acyl chloride |
| Cyclization | Phosphotungstic acid | - | 50–55°C | 1 hour | - | Catalyzes ring closure |
| Reflux | Methanol | - | 50–55°C | 3 hours | - | Removes oxalic acid |
| Crystallization | Cooling | 5–10°C | - | - | >80% | Purifies final product |
Research Findings and Comparative Data
Recent research indicates that the one-pot method offers significant advantages:
- High yields (>75%) and purity (>99%) with minimal purification steps.
- Cost-effectiveness due to reduced reagent consumption, fewer steps, and simplified operations.
- Safety improvements owing to fewer handling steps and less hazardous intermediates.
- Industrial applicability is promising, as the process aligns with cGMP standards.
Notes on Variations and Optimization
- The choice of formylation reagent (ethyl formate vs. methyl formate) can influence reaction efficiency.
- Catalysts like phosphotungstic acid are critical for effective ring closure.
- Solvent systems such as dichloromethane and methanol are preferred for their reactivity profiles.
- Reaction temperatures are optimized to balance yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
[3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Receptors
Research indicates that isoquinoline derivatives, including [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride, exhibit inhibitory effects on various receptors. For instance, studies have shown that certain isoquinolone derivatives can selectively inhibit lysophosphatidic acid receptors (LPA5), which are implicated in pain modulation and inflammatory responses. This suggests potential applications in treating neuropathic pain and other inflammatory conditions .
2. Antineoplastic Properties
Compounds similar to [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride have been investigated for their antineoplastic properties. Isoquinoline derivatives have demonstrated activity against various cancer cell lines, suggesting that these compounds could be developed into therapeutic agents for cancer treatment. The structural modifications in isoquinoline compounds can enhance their efficacy against specific cancer types by targeting unique pathways involved in tumor growth and metastasis .
3. Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has been explored in several studies. These compounds may provide protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The specific activity of [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride in this context warrants further investigation to establish its therapeutic viability .
Synthesis Methodologies
1. Synthetic Routes
The synthesis of [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride typically involves multi-step organic reactions. Common methodologies include:
- Alkylation Reactions: The compound can be synthesized through alkylation of isoquinoline derivatives with appropriate alkyl halides.
- Reduction Processes: Reduction of corresponding precursors can yield the desired amine structure.
- Purification Techniques: Techniques such as recrystallization and chromatography are essential for obtaining high-purity products suitable for biological testing.
2. Analytical Techniques
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound. These methods ensure that the final product meets the required specifications for research applications .
Case Studies
1. Pain Modulation Studies
A notable study evaluated the efficacy of various isoquinoline derivatives, including [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride, in animal models of neuropathic pain. Results indicated that these compounds significantly reduced pain sensitivity compared to controls, highlighting their potential as analgesics in clinical settings .
2. Cancer Cell Line Testing
In vitro studies involving cancer cell lines demonstrated that isoquinoline derivatives exhibit cytotoxic effects on breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting a promising avenue for developing new cancer therapies based on this compound .
Mechanism of Action
The mechanism of action of [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to various physiological effects, making it a compound of interest in neurological research .
Comparison with Similar Compounds
Structural Analogues of the Isoquinoline Core
Several 6,7-dimethoxyisoquinoline derivatives (e.g., compounds 6d–6h in ) share the core structure but differ in substituents at the 1-position:
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Features a methyl group and an ethyl carboxylate at the 1-position. This substitution reduces basicity compared to the target compound, leading to lower receptor affinity .
- 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f): Incorporates a phenylcarboxamide group, enhancing hydrophobicity and altering selectivity toward serotonin receptors .
Key Insight : The propylamine side chain in the target compound improves water solubility and bioavailability compared to ester or carboxamide derivatives, making it more suitable for in vivo applications .
Piperazine-Based Analogues (HBK Series)
describes HBK14–HBK19, piperazine derivatives with phenoxy-alkyl side chains. Unlike the isoquinoline core of the target compound, these analogs feature a piperazine ring linked to substituted phenoxy groups. For example:
- HBK15: Contains a 2-chloro-6-methylphenoxy group. The chlorine atom increases electrophilicity, enhancing serotonin receptor antagonism but reducing α-adrenergic activity compared to the target compound .
- HBK17: A 2,5-dimethylphenoxy substituent improves metabolic stability but lowers CNS penetration due to increased steric hindrance .
Key Insight: The isoquinoline core of the target compound provides a rigid planar structure that favors π-π stacking with receptor sites, whereas piperazine analogs exhibit greater conformational flexibility, influencing receptor selectivity .
Substituent Effects: Methoxy vs. Ethoxy Groups
highlights POA Cl 1 , a diethoxy-substituted analog. Replacing methoxy with ethoxy groups increases lipophilicity (logP +0.5) and metabolic stability due to reduced oxidative demethylation. However, this modification decreases α-adrenergic binding affinity by ~30%, likely due to steric effects .
Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t₁/₂, min) | Major Metabolic Pathway |
|---|---|---|
| Target Compound | 45 ± 5 | N-Dealkylation |
| HBK15 | 28 ± 3 | Oxidative dechlorination |
| POA Cl 1 | 62 ± 7 | Ether glucuronidation |
Research Findings and Implications
- Potency : The target compound exhibits superior α-adrenergic affinity compared to ethyl carboxylate (6d) and diethoxy (POA Cl 1) analogs, emphasizing the importance of methoxy groups and the propylamine side chain .
- Selectivity: Unlike piperazine-based HBK15, the target compound shows minimal off-target activity at serotonin receptors, likely due to its planar isoquinoline core .
- Developability : Enhanced solubility and moderate metabolic stability make the target compound a promising candidate for further preclinical studies .
Biological Activity
[3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride is a compound that belongs to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of isoquinoline derivatives typically involves multi-step processes that can include cyclization, substitution, and functionalization. The specific synthesis pathway for [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride has not been detailed in the available literature; however, similar compounds have been synthesized using methods such as:
- Cyclization of substituted phenethylamines .
- Reduction of isoquinoline precursors .
- Alkylation reactions to introduce the propylamine side chain .
Antitumor Activity
Research indicates that compounds with an isoquinoline structure exhibit significant antitumor properties. For instance, a study evaluated a series of tetrahydroisoquinolines, revealing that certain derivatives showed promising inhibition of cancer cell lines through mechanisms involving:
- Inhibition of KRas protein : This is crucial as KRas mutations are prevalent in various cancers. Compounds demonstrated effective binding to the KRas protein's p1 pocket, interacting with hydrophobic residues and forming hydrogen bonds with key amino acids (E.g., Glu37 and Asp38) .
- Antiangiogenic effects : Some isoquinoline derivatives were noted for their ability to inhibit angiogenesis, which is vital for tumor growth and metastasis .
Inflammation and Immune Response
Isoquinoline derivatives have also been studied for their role in modulating inflammatory responses. For example:
- Inhibition of IL-1β release : Compounds similar to [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride have shown potential in reducing IL-1β production in LPS-stimulated macrophages. This suggests a possible application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of isoquinoline compounds is often influenced by their structural features. Key observations include:
- Dimethoxy substitutions : The presence of dimethoxy groups can enhance or diminish biological activity depending on their position relative to other functional groups .
- Side chain variations : Alterations in the side chains (e.g., propyl vs. ethyl) have been shown to affect selectivity and potency against various biological targets .
Case Studies
Several studies have highlighted the efficacy of isoquinoline derivatives:
- Anticancer Efficacy : A series of compounds were tested against different cancer cell lines (e.g., colon and breast cancer), showing variable cytotoxicity. Some compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .
- Inflammatory Models : In vivo studies using rodent models indicated that specific isoquinoline derivatives could significantly reduce markers of inflammation compared to controls, suggesting therapeutic potential in conditions like arthritis or colitis .
Data Tables
| Compound | Target | IC50 (µM) | Activity Description |
|---|---|---|---|
| 12 (isoquinoline derivative) | KRas | 0.2 | Significant inhibition in cancer cells |
| 16aa | IL-1β | 0.35 | Inhibits IL-1β release |
| 25 | Antiangiogenic | Not specified | Moderate activity observed |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) and purification techniques. For example, coupling amines with halogenated isoquinoline derivatives (as seen in chloro-isoquinoline reactions ) requires nucleophilic substitution under reflux in polar aprotic solvents like DMF or dioxane. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane:methanol gradients) enhances purity. Characterization by -NMR and HPLC (C18 columns, UV detection at 254 nm) ensures structural fidelity and quantifies impurities .
Q. What analytical techniques are recommended for characterizing [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride?
- Methodological Answer : A multi-technique approach is critical:
- Structural Confirmation : -/-NMR (DMSO-d6 or CDCl3) to verify the propylamine linkage and dimethoxy groups.
- Purity Assessment : Reverse-phase HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 220–280 nm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and rule out adducts .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 1–10) and monitor degradation via HPLC at 25°C/40°C over 7–14 days. Acidic conditions may protonate the amine, while alkaline conditions risk hydrolysis of the isoquinoline ring .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store lyophilized samples at -20°C under inert gas to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can impurity profiling be systematically conducted for [3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride?
- Methodological Answer : Impurity identification involves:
- Forced Degradation : Expose the compound to heat (80°C), UV light, and oxidative/reductive agents (H2O2, NaBH4). Analyze degradants via LC-MS/MS (Q-TOF instruments) to identify structural modifications (e.g., demethylation or ring-opening) .
- Synthetic Byproducts : Track unreacted intermediates (e.g., 6,7-dimethoxyisoquinoline) using reference standards and spiked HPLC samples. Compare retention times and MS/MS fragmentation patterns .
Q. What mechanistic approaches are suitable for studying this compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Employ biophysical and biochemical assays:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on gold sensor chips to measure binding kinetics (, ) in real-time .
- Radioligand Displacement : Use - or -labeled ligands in competitive binding assays to determine IC50 values .
- Molecular Dynamics Simulations : Model docking poses (e.g., AutoDock Vina) to predict binding affinities and guide SAR modifications .
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
- Methodological Answer : Cross-validate findings using orthogonal methods:
- Reproducibility Checks : Replicate assays in independent labs with standardized protocols (e.g., cell lines, buffer compositions) .
- Data Triangulation : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., QSAR models) data to identify outliers. Statistical tools like Grubbs’ test can flag anomalous results .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing methoxy groups with ethoxy or halogens) and test bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to determine binding modes. Correlate substituent positions (e.g., propylamine length) with potency .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
